molecular formula C9H13FN2 B13048769 (1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine

(1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine

Cat. No.: B13048769
M. Wt: 168.21 g/mol
InChI Key: IPMLIWRGBNNSGU-VIFPVBQESA-N
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Description

(1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a fluorinated aromatic ring and a diamine functional group, making it of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methylbenzene.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, using catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its diamine functional group can form hydrogen bonds, making it a candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their activity against various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s diamine group can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine: Similar structure but with different positions of the fluorine and methyl groups.

    (1R)-1-(5-Fluoro-2-methylphenyl)ethane-1,2-diamine: Another isomer with a different arrangement of substituents on the aromatic ring.

Uniqueness

(1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine is unique due to its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

(1R)-1-(3-fluoro-5-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1

InChI Key

IPMLIWRGBNNSGU-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)F)[C@H](CN)N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(CN)N

Origin of Product

United States

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